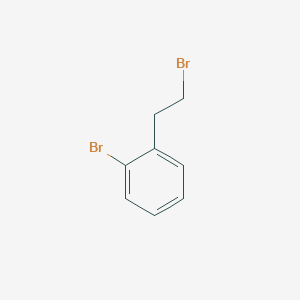
Methyl 2-nonenoate
描述
Methyl 2-nonenoate, also known as methyl (E)-2-nonenoate, is an organic compound with the molecular formula C10H18O2. It is a fatty acid ester characterized by a distinct green, waxy, fruity, and sweet aroma. This compound is commonly used in the flavor and fragrance industry due to its attractive scent profile .
准备方法
Synthetic Routes and Reaction Conditions: Methyl 2-nonenoate can be synthesized through various chemical pathways. One common method involves the esterification of 2-nonenoic acid with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize yield and efficiency. The process may include steps such as distillation to purify the final product and remove any unreacted starting materials .
化学反应分析
Types of Reactions: Methyl 2-nonenoate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides or other oxygenated derivatives.
Reduction: Hydrogenation of the double bond in this compound can produce methyl nonanoate.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different esters or acids.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are often used for hydrogenation reactions.
Substitution: Acid or base catalysts can facilitate esterification or hydrolysis reactions.
Major Products Formed:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Methyl nonanoate.
Substitution: Various esters or acids depending on the nucleophile used.
科学研究应用
Methyl 2-nonenoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studies have explored its role in biological systems, particularly in the context of its aroma and potential pheromonal activities.
Medicine: Research is ongoing to investigate its potential therapeutic properties, including its use as a flavoring agent in pharmaceuticals.
Industry: Beyond its use in flavors and fragrances, this compound is also employed in the production of biodiesel and other bio-based products .
作用机制
The mechanism of action of methyl 2-nonenoate primarily involves its interaction with olfactory receptors, which are responsible for detecting its characteristic aroma. The compound binds to specific receptors in the nasal epithelium, triggering a signal transduction pathway that results in the perception of its scent. Additionally, its chemical structure allows it to participate in various biochemical pathways, influencing its reactivity and interactions with other molecules .
相似化合物的比较
Methyl 3-nonenoate: Similar in structure but differs in the position of the double bond, leading to variations in aroma and reactivity.
Methyl nonanoate: Lacks the double bond, resulting in different chemical properties and applications.
Methyl 2-octynoate: Contains a triple bond, which significantly alters its reactivity and uses
Uniqueness: Methyl 2-nonenoate is unique due to its specific double bond position, which imparts distinct olfactory properties and reactivity. This makes it particularly valuable in the flavor and fragrance industry, where it can enhance and modify the scent profiles of various products .
属性
CAS 编号 |
111-79-5 |
|---|---|
分子式 |
C10H18O2 |
分子量 |
170.25 g/mol |
IUPAC 名称 |
methyl (Z)-non-2-enoate |
InChI |
InChI=1S/C10H18O2/c1-3-4-5-6-7-8-9-10(11)12-2/h8-9H,3-7H2,1-2H3/b9-8- |
InChI 键 |
ZWNPUELCBZVMDA-HJWRWDBZSA-N |
SMILES |
CCCCCCC=CC(=O)OC |
手性 SMILES |
CCCCCC/C=C\C(=O)OC |
规范 SMILES |
CCCCCCC=CC(=O)OC |
沸点 |
115.00 °C. @ 21.00 mm Hg |
密度 |
0.893-0.900 (20°) |
Key on ui other cas no. |
37822-76-7 111-79-5 |
物理描述 |
Colourless or light-yellow liquid; Green, violet aroma |
Pictograms |
Environmental Hazard |
溶解度 |
Insoluble in water; soluble in non-polar solvents Soluble (in ethanol) |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Methyl 2-nonenoate important in the context of food science?
A: this compound is identified as a volatile organic compound (VOC) that serves as a signature marker for the detection of Zygosaccharomyces rouxii contamination in jujube honey. [] This yeast species is a known contaminant responsible for spoilage, and its early detection is crucial for maintaining honey quality.
Q2: How can we detect the presence of this compound in contaminated honey?
A: Researchers have successfully used headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry (HS-SPME-GC-MS) to identify and quantify this compound and other characteristic VOCs in contaminated jujube honey samples. [] This technique allows for the sensitive and accurate detection of Z. rouxii contamination, even at early stages.
Q3: Is there a difference in this compound production between mature and immature honey?
A: Interestingly, the research indicates that the volatile profile, including this compound, can vary depending on the maturity of the honey. [] While this compound was present in both mature and immature contaminated honey, additional VOCs like methyl heptanoate, 2,6,10-trimethyltetradecane, and heptanal were specifically identified as potential markers for immature jujube honey contamination.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















